Triethylammonium acetate

Catalog No.
S581610
CAS No.
5204-74-0
M.F
C8H19NO2
M. Wt
161.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethylammonium acetate

CAS Number

5204-74-0

Product Name

Triethylammonium acetate

IUPAC Name

acetic acid;N,N-diethylethanamine

Molecular Formula

C8H19NO2

Molecular Weight

161.24 g/mol

InChI

InChI=1S/C6H15N.C2H4O2/c1-4-7(5-2)6-3;1-2(3)4/h4-6H2,1-3H3;1H3,(H,3,4)

InChI Key

AVBGNFCMKJOFIN-UHFFFAOYSA-N

SMILES

CCN(CC)CC.CC(=O)O

Synonyms

triethylamine, triethylamine acetate, triethylamine dinitrate, triethylamine hydrobromide, triethylamine hydrochloride, triethylamine maleate (1:1), triethylamine phosphate, triethylamine phosphate (1:1), triethylamine phosphonate (1:1), triethylamine sulfate, triethylamine sulfate (2:1), triethylamine sulfite (1:1), triethylamine sulfite (2:1), triethylammonium formate

Canonical SMILES

CCN(CC)CC.CC(=O)O

Buffering Agent

  • TEAA is a volatile buffer widely used in various biochemical and biological applications, particularly in peptide and proteomics research .
  • Its volatility makes it ideal for applications like mass spectrometry, where buffer removal is crucial .
  • It offers efficient buffering capacity in a neutral pH range, making it suitable for studying proteins and other biomolecules.

Chromatography

  • TEAA finds use as an ion-pairing reagent in the chromatographic separation of oligonucleotides .
  • By interacting with charged molecules, TEAA alters their retention time on chromatography columns, leading to improved separation.
  • It also plays a role in buffer solutions for oligonucleotide synthesis and purification .

Synthesis and Material Science

  • TEAA can act as a solvent in organic synthesis . Being a combination of a Bronsted acid and base, it's sometimes called a protic ionic liquid.
  • Research suggests TEAA can be used in the preparation of metal-organic frameworks (MOFs) . MOFs are porous materials with potential applications in gas storage and separation.
  • Studies also explore its use in the synthesis of nanoparticles, with potential applications in drug delivery, imaging, and catalysis .

Triethylammonium acetate is a quaternary ammonium salt formed from triethylamine and acetic acid. It is characterized by a molecular formula of C8H17NO2\text{C}_8\text{H}_{17}\text{NO}_2 and a molecular weight of approximately 173.23 g/mol. This compound appears as a colorless to yellowish liquid that is miscible with water, making it useful in various chemical applications, particularly in organic synthesis and as a buffer component in chromatography .

  • Toxicity: Limited data available on the specific toxicity of TEAA. However, triethylamine, a component of TEAA, is known to be a mild skin and eye irritant. It is recommended to handle TEAA with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
  • Flammability: TEAA is likely flammable based on the presence of the organic components. Flammable solvents should not be used around TEAA.
  • Reactivity: TEAA may react with strong acids or bases. It is recommended to store and handle TEAA away from incompatible chemicals.
, primarily due to its ionic nature. It can act as a proton donor in acid-base reactions, where it can release protons to form triethylamine and acetic acid. The compound has been studied for its role in facilitating various organic reactions, including one-pot syntheses of biologically active compounds . Additionally, it can undergo mutual neutralization reactions where proton transfer occurs between the acetate anion and triethylammonium cation, particularly under varying temperature conditions .

Research indicates that triethylammonium acetate exhibits biological activity, particularly in the context of enzyme stabilization and antioxidant properties. Studies have shown that it can assist in maintaining the activity of enzymes like α-chymotrypsin in biocompatible ionic liquids, suggesting potential applications in biochemistry and pharmaceuticals . Furthermore, its use in synthesizing compounds with antibacterial properties highlights its significance in medicinal chemistry .

Triethylammonium acetate can be synthesized through the neutralization reaction between triethylamine and acetic acid. The reaction typically occurs under controlled conditions to ensure complete formation of the salt:

  • Reactants: Triethylamine and acetic acid are mixed in a suitable solvent.
  • Reaction Conditions: The mixture is stirred at room temperature or slightly elevated temperatures.
  • Product Isolation: After the reaction reaches completion, the product can be purified through methods such as crystallization or liquid-liquid extraction.

Alternative synthesis routes may involve using ionic liquid-assisted methods to enhance reaction efficiency and product yield .

Triethylammonium acetate has diverse applications across various fields:

  • Chromatography: It serves as a buffering agent in high-performance liquid chromatography (HPLC), aiding in the separation of complex mixtures .
  • Organic Synthesis: The compound is utilized as a catalyst or solvent in organic reactions, facilitating the synthesis of pharmaceuticals and other fine chemicals .
  • Biotechnology: Its role in stabilizing enzymes suggests potential uses in biocatalysis and biochemical assays.

Interaction studies involving triethylammonium acetate often focus on its behavior in mixed solvent systems. Research has demonstrated that this compound interacts favorably with various solvents, influencing solubility and reactivity profiles. For instance, studies examining its interactions with dimethylformamide have provided insights into molecular dynamics and solvation effects . Additionally, investigations into its effects on protein stability highlight its potential to mitigate deleterious actions of certain solvents on enzyme activity .

Triethylammonium acetate shares similarities with other ammonium salts but possesses unique properties that distinguish it from related compounds. Below is a comparison with similar compounds:

Compound NameMolecular FormulaUnique Features
Triethylammonium chlorideC6H15ClNMore hydrophobic; often used for ion exchange
Tetraethylammonium bromideC8H20BrNLarger alkyl groups; more sterically hindered
Trimethylammonium acetateC5H13NO2Smaller size; different solubility characteristics

Triethylammonium acetate's unique balance of hydrophilicity due to the acetate group and its ability to stabilize ionic interactions makes it particularly valuable in both synthetic chemistry and biological applications.

Related CAS

121-44-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 122 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (96.72%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (96.72%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.72%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5204-74-0

Wikipedia

Triethylammonium acetate

General Manufacturing Information

Acetic acid, compd. with N,N-diethylethanamine (1:1): ACTIVE

Dates

Modify: 2023-08-15

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